N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring a thiophene ring, a thiadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including halogenation, substitution, and cyclization to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide
- N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both thiophene and thiadiazole rings, which confer distinct electronic properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-7-10(18-14-13-7)11(16)12-4-2-9(15)8-3-5-17-6-8/h3,5-6,9,15H,2,4H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXWHDIMGYGGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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